molecular formula C9H19ClO B13162454 1-Chloro-4-methoxy-2,2,4-trimethylpentane

1-Chloro-4-methoxy-2,2,4-trimethylpentane

Cat. No.: B13162454
M. Wt: 178.70 g/mol
InChI Key: KJSJOMJFTAURSU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Chloro-4-methoxy-2,2,4-trimethylpentane can be achieved through several routes. One common method involves the chlorination of 2,2,4-trimethylpentane, followed by methoxylation. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a catalyst. The methoxylation step can be carried out using methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-Chloro-4-methoxy-2,2,4-trimethylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of alcohols or amines.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-methoxy-2,2,4-trimethylpentane has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving the interaction of chloro and methoxy groups with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

    Medicine: Research into the potential pharmacological properties of the compound is ongoing. It may have applications in the development of new drugs or therapeutic agents.

    Industry: The compound can be used as a solvent or reagent in various industrial processes. Its chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-4-methoxy-2,2,4-trimethylpentane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chloro group is replaced by a nucleophile, leading to the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s reactivity and behavior.

Comparison with Similar Compounds

1-Chloro-4-methoxy-2,2,4-trimethylpentane can be compared with other similar compounds, such as:

    2,2,4-Trimethylpentane (Isooctane): The parent compound without the chloro and methoxy groups. It is commonly used as a reference fuel in octane rating.

    1-Chloro-2,2,4-trimethylpentane: A similar compound with only the chloro group. It has different reactivity and applications compared to the methoxy derivative.

    4-Methoxy-2,2,4-trimethylpentane: A compound with only the methoxy group. It exhibits different chemical properties and reactivity compared to the chloro derivative.

Properties

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

1-chloro-4-methoxy-2,2,4-trimethylpentane

InChI

InChI=1S/C9H19ClO/c1-8(2,7-10)6-9(3,4)11-5/h6-7H2,1-5H3

InChI Key

KJSJOMJFTAURSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)OC)CCl

Origin of Product

United States

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